2-Bromo-2'-chloroacetophenone
CAS No.: 5000-66-8
VCID: VC0017061
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-Bromo-2'-chloroacetophenone (CAS Number: 5000-66-8) is a halogenated aromatic compound featuring both bromine and chlorine functional groups. It appears as a white crystalline solid or a colorless to pale yellow liquid . The compound is characterized by its dual halogenated structure, which allows for diverse reactivity patterns, making it suitable for various substitution and addition reactions. It is soluble in solvents like acetone, chloroform, ethyl acetate, and methanol . This chemical serves primarily as a reagent in organic synthesis, introducing bromine and chlorine functionalities into target molecules. It is also employed as an intermediate in the synthesis of pharmaceutical agents, agrochemicals, herbicides, and pesticides. For example, it can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones. Additionally, it can undergo enantioselective addition reactions with phenylacetylene catalyzed by chiral camphorsulfonamide. Environmental factors such as moisture can affect its stability, so it should be stored in a cool, dry place. Another similar chemical compound is 2-Chloroacetophenone. Studies on related compounds indicate that halogenated acetophenones, including 2-Bromo-2'-chloroacetophenone, exhibit varying degrees of antibacterial activity against common pathogens. For instance, it has demonstrated in vitro antimicrobial potential against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. |
---|---|
CAS No. | 5000-66-8 |
Product Name | 2-Bromo-2'-chloroacetophenone |
Molecular Formula | C8H6BrClO |
Molecular Weight | 233.49 g/mol |
IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethanone |
Standard InChI | InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 |
Standard InChIKey | WZWWEVCLPKAQTA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CBr)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)Cl |
Synonyms | 2-Bromo-1-(2-chlorophenyl)ethanone; o-Chlorophenacyl Bromide; Bromomethyl 2-Chlorophenyl Ketone; 2-Bromo-2’-chloroacetophenone; |
PubChem Compound | 2735785 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume